molecular formula C8H10N2O3 B13757385 Ethyl 3-hydroxypyridin-2-ylcarbamate CAS No. 106840-72-6

Ethyl 3-hydroxypyridin-2-ylcarbamate

Cat. No.: B13757385
CAS No.: 106840-72-6
M. Wt: 182.18 g/mol
InChI Key: SOSVWULAUBBPSG-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypyridin-2-ylcarbamate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a carbamate ester. This compound has various applications in scientific research and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxypyridin-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and it may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxypyridin-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,3-dione, while reduction could produce ethyl 3-aminopyridin-2-ylcarbamate .

Scientific Research Applications

Ethyl 3-hydroxypyridin-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxypyridin-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate ester allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxypyridin-3-ylcarbamate
  • Methyl 3-hydroxypyridin-2-ylcarbamate
  • Propyl 3-hydroxypyridin-2-ylcarbamate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

106840-72-6

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl N-(3-hydroxypyridin-2-yl)carbamate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)10-7-6(11)4-3-5-9-7/h3-5,11H,2H2,1H3,(H,9,10,12)

InChI Key

SOSVWULAUBBPSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC=N1)O

Origin of Product

United States

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